

physical properties of 3-(2-Chlorophenyl)propanal

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Compound of Interest

Compound Name: 3-(2-Chlorophenyl)propanal

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An In-depth Technical Guide to the Physical Properties of **3-(2-Chlorophenyl)propanal**

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(2-Chlorophenyl)propanal is an aromatic aldehyde of significant interest in synthetic chemistry and drug discovery. Its utility as a building block in the creation of more complex molecules necessitates a thorough understanding of its fundamental physical characteristics. This guide provides a detailed examination of the core physical properties of **3-(2-Chlorophenyl)propanal**, offering both reported and predicted data. Crucially, it moves beyond a simple tabulation of values to provide senior-level insights into the experimental methodologies used for their determination. By explaining the causality behind these protocols, this document serves as a practical reference for laboratory professionals, ensuring accuracy, reproducibility, and a deeper understanding of the material's behavior.

Introduction: The Molecular Profile of 3-(2-Chlorophenyl)propanal

3-(2-Chlorophenyl)propanal, with the molecular formula C_9H_9ClO , belongs to the family of substituted aromatic aldehydes.^[1] Its structure is characterized by a propanal group attached to a benzene ring, which is substituted with a chlorine atom at the ortho (position 2) position. This specific arrangement of functional groups—the reactive aldehyde, the aromatic ring, and

the electron-withdrawing chlorine atom—governs its physical properties and chemical reactivity, making it a versatile intermediate in organic synthesis.^[2]^[3] A precise knowledge of its physical constants is paramount for its effective use in research and development, influencing everything from reaction setup and solvent selection to purification and storage.

Molecular Structure:

- IUPAC Name: **3-(2-chlorophenyl)propanal**^[4]
- SMILES: C1=CC=C(C(=C1)CCC=O)Cl^[4]
- InChI Key: GCADRZXDZQALMW-UHFFFAOYSA-N^[4]

Core Physical Properties

The physical properties of a compound are the macroscopic expression of its molecular structure and intermolecular forces. For **3-(2-Chlorophenyl)propanal**, these properties are influenced by dipole-dipole interactions from the carbonyl group and the carbon-chlorine bond, as well as van der Waals forces. The following table summarizes the key physical data for this compound. It is important to note that while some values are derived from experimental data on close isomers, others are based on robust predictive models, a common necessity for specialized chemical intermediates.

Property	Value	Source
CAS Number	157433-36-8	[1]
Molecular Formula	C ₉ H ₉ ClO	[1]
Molecular Weight	168.62 g/mol	[1]
Boiling Point	238.6 ± 15.0 °C (Predicted)	[1]
Density	1.139 ± 0.06 g/cm ³ (Predicted)	[1]
Solubility	Limited solubility in water; soluble in common organic solvents (e.g., ethanol, acetone, dichloromethane).	[2]
Melting Point	Data not readily available.	
Refractive Index	Data not readily available.	

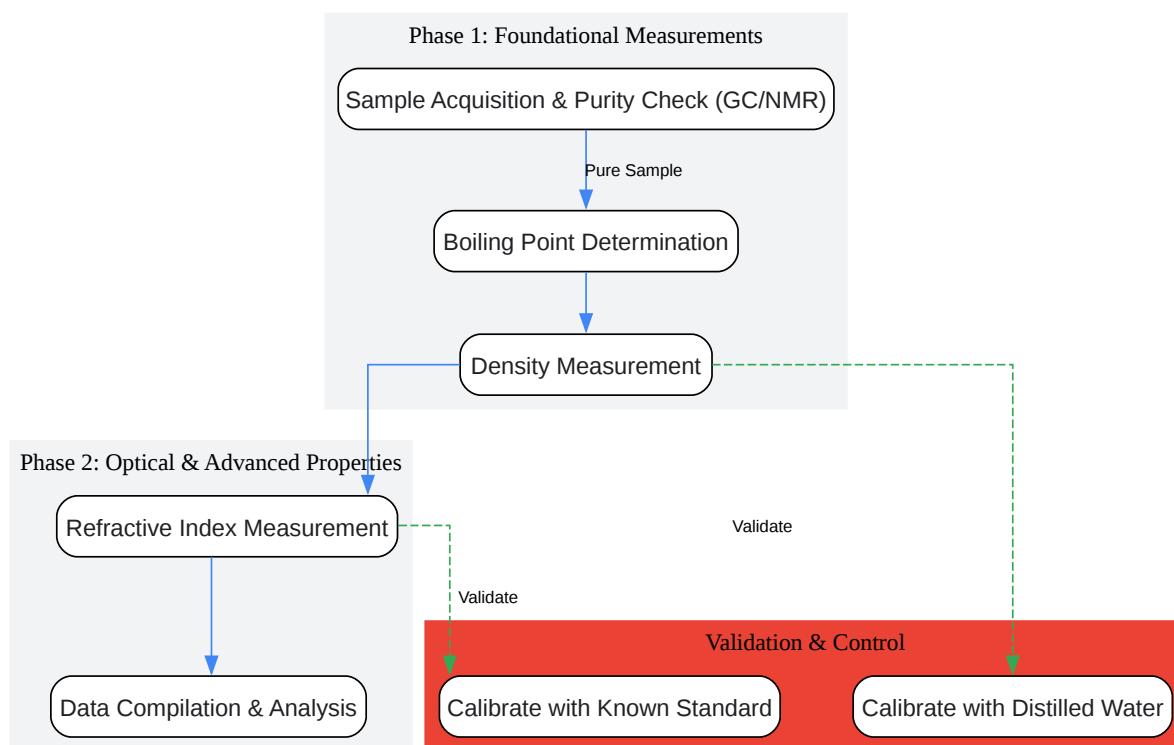
Note: The predicted boiling point and density are consistent with experimentally determined values for its isomers, 3-(4-Chlorophenyl)propanal (Boiling Point: 238.573°C, Density: 1.139 g/cm³) and 3-(3-chlorophenyl)propionaldehyde (Boiling Point: 240°C, Density: 1.145 g/mL).[2]
[5]

Experimental Determination of Physical Properties: A Methodological Deep Dive

Accurate experimental determination of physical properties is the bedrock of chemical research. The following sections provide detailed, self-validating protocols for measuring the key physical constants of liquid samples like **3-(2-Chlorophenyl)propanal**. The emphasis is on the scientific principles that ensure the reliability and accuracy of the results.

Workflow for Physical Property Characterization

The logical flow for characterizing a novel or uncharacterized liquid sample is systematic, beginning with the most fundamental properties and employing calibration at each stage to ensure data integrity.



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Caption: Workflow for experimental determination of physical properties.

Boiling Point Determination via the Capillary Method

Expertise & Causality: The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure.[6] For small, valuable samples, the micro-boiling point or capillary method is superior to distillation as it minimizes material loss.[7] The principle hinges on trapping the vapor of the liquid in an inverted capillary. As the sample is heated, the trapped air and then the substance's vapor expand, escaping as bubbles.[8] The true boiling

point is observed upon cooling, precisely when the external pressure overcomes the vapor pressure, causing the liquid to be drawn back into the capillary.[6][8]

Protocol:

- Preparation: Seal one end of a glass capillary tube by heating it in a flame.
- Assembly: Attach a small test tube (fusion tube) containing 0.5-1 mL of **3-(2-Chlorophenyl)propanal** to a thermometer. Place the sealed capillary tube, open-end down, into the liquid.
- Heating: Immerse the assembly in a heating bath (e.g., a Thiele tube with mineral oil) to ensure uniform heat distribution.[7]
- Observation (Heating): Heat the bath gently. Observe the capillary for the emergence of a rapid and continuous stream of bubbles. This indicates the vapor pressure is exceeding the atmospheric pressure.[8]
- Observation (Cooling): Turn off the heat and allow the apparatus to cool slowly.
- Measurement: The moment the bubbling stops and the liquid just begins to enter the capillary tube, record the temperature. This is the experimental boiling point.[7]
- Validation: Repeat the measurement to ensure consistency. For authoritative grounding, the atmospheric pressure should be recorded, as boiling point varies with pressure.[7]

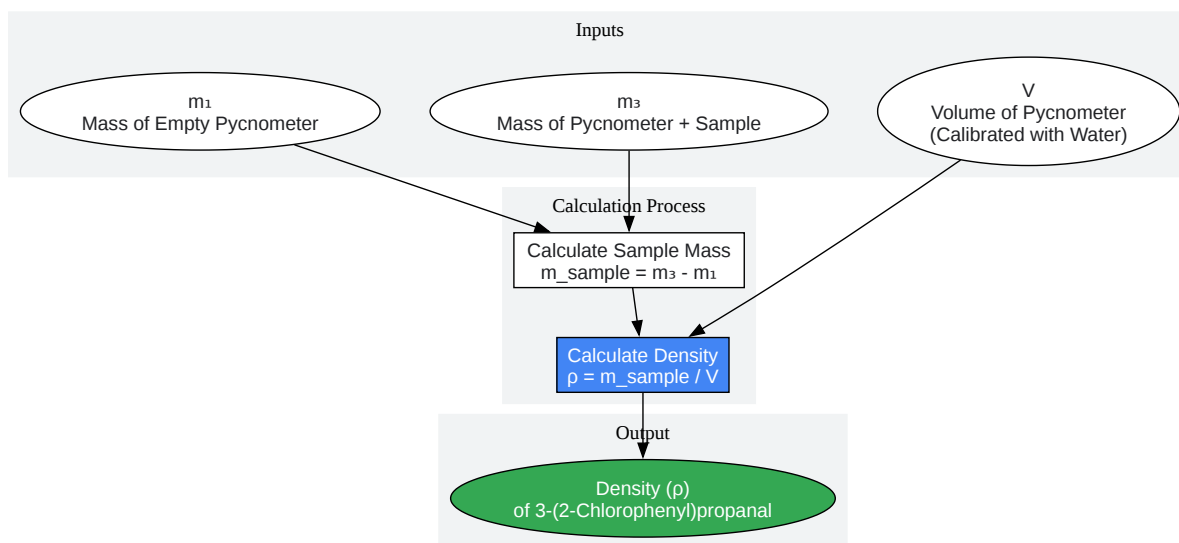
Density Measurement

Expertise & Causality: Density (ρ) is an intrinsic property defined as mass (m) per unit volume (V).^[9] For high accuracy, a pycnometer or density bottle is used. This specialized glassware has a precisely known volume. By weighing the bottle empty, filled with a reference liquid (like deionized water), and then filled with the sample liquid, the sample's density can be calculated with high precision by direct comparison to the known density of the reference.^[10] This ratiometric approach minimizes errors associated with reading a graduated cylinder.

Protocol:

- Preparation: Thoroughly clean and dry a pycnometer.

- Mass of Empty Pycnometer: Weigh the empty, dry pycnometer with its stopper on an analytical balance (m_1).[\[10\]](#)
- Calibration with Water: Fill the pycnometer with deionized water of a known temperature. Insert the stopper, allowing excess water to exit through the capillary. Dry the exterior and weigh again (m_2). Record the water temperature.
- Mass of Sample: Empty and thoroughly dry the pycnometer. Fill it with **3-(2-Chlorophenyl)propanal**, stopper it, dry the exterior, and weigh it (m_3).
- Calculation:
 - Mass of water = $m_2 - m_1$
 - Volume of pycnometer (V) = (Mass of water) / (Density of water at the measured temperature)
 - Mass of sample = $m_3 - m_1$
 - Density of sample (ρ) = (Mass of sample) / V [\[10\]](#)
- Trustworthiness: Performing the measurement in triplicate and averaging the results is crucial for reporting a reliable value.[\[10\]](#)



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Caption: Logical diagram for the determination of density.

Refractive Index Measurement

Expertise & Causality: The refractive index (n) is a dimensionless number that describes how fast light propagates through a material. It is a highly characteristic physical property. The Abbe refractometer is a standard instrument for this measurement.[11] It operates on the principle of critical angle. Light is passed through a thin film of the sample liquid between two prisms. The user adjusts the prisms and light source to find the critical angle of total internal reflection, which is directly related to the refractive index. The instrument's scale is calibrated to display the refractive index directly.[12]

Protocol:

- Calibration: Turn on the refractometer and its light source. Calibrate the instrument using a standard with a known refractive index, such as distilled water ($n \approx 1.333$ at 20°C).^[11] Adjust the instrument until the scale reads the correct value for the standard.
- Sample Application: Open the prisms of the refractometer. Place a few drops of **3-(2-Chlorophenyl)propanal** onto the surface of the lower prism.
- Measurement: Close the prisms firmly. Look through the eyepiece and turn the adjustment knob until the boundary between the light and dark regions (the borderline) is sharp and centered on the crosshairs.
- Reading: Read the refractive index value from the built-in scale. Record the temperature, as refractive index is temperature-dependent.
- Cleaning: Clean the prism surfaces thoroughly with a suitable solvent (e.g., ethanol or acetone) and a soft lens tissue immediately after the measurement.
- Validation: Repeat the measurement at least twice to ensure the readings are stable and reproducible.

Conclusion

A comprehensive understanding of the physical properties of **3-(2-Chlorophenyl)propanal** is essential for its application in research and drug development. This guide has provided a consolidation of available data and, more importantly, detailed the authoritative experimental protocols required to verify these properties in a laboratory setting. By grounding these procedures in their underlying scientific principles, researchers are better equipped to generate reliable, reproducible data, thereby accelerating the pace of discovery and innovation.

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